1-(4-(4-Chlorophenoxy)-3-nitrophenyl)ethanone
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Overview
Description
1-(4-(4-Chlorophenoxy)-3-nitrophenyl)ethanone is an organic compound with the molecular formula C14H10ClNO4. This compound is characterized by the presence of a chlorophenoxy group and a nitrophenyl group attached to an ethanone backbone. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(4-Chlorophenoxy)-3-nitrophenyl)ethanone typically involves the reaction of 4-chlorophenol with 4-chloro-3-nitrobenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
1-(4-(4-Chlorophenoxy)-3-nitrophenyl)ethanone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Oxidation: The ethanone group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, base (e.g., sodium hydroxide).
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products Formed
Reduction: 1-(4-(4-Chlorophenoxy)-3-aminophenyl)ethanone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 1-(4-(4-Chlorophenoxy)-3-nitrophenyl)acetic acid.
Scientific Research Applications
1-(4-(4-Chlorophenoxy)-3-nitrophenyl)ethanone is utilized in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Used in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of 1-(4-(4-Chlorophenoxy)-3-nitrophenyl)ethanone involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The chlorophenoxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.
Comparison with Similar Compounds
Similar Compounds
1-(4-(4-Chlorophenoxy)phenyl)ethanone: Similar structure but lacks the nitro group.
1-(4-(4-Chlorophenoxy)-2-chlorophenyl)ethanone: Contains an additional chlorine atom on the phenyl ring.
1-(4-(4-Chlorophenoxy)-3-aminophenyl)ethanone: Reduction product of the nitro compound.
Uniqueness
1-(4-(4-Chlorophenoxy)-3-nitrophenyl)ethanone is unique due to the presence of both a nitro group and a chlorophenoxy group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various research applications.
Properties
Molecular Formula |
C14H10ClNO4 |
---|---|
Molecular Weight |
291.68 g/mol |
IUPAC Name |
1-[4-(4-chlorophenoxy)-3-nitrophenyl]ethanone |
InChI |
InChI=1S/C14H10ClNO4/c1-9(17)10-2-7-14(13(8-10)16(18)19)20-12-5-3-11(15)4-6-12/h2-8H,1H3 |
InChI Key |
QKGLXLOHDUVMNX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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